molecular formula C15H16O6 B14060006 Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate

Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate

Cat. No.: B14060006
M. Wt: 292.28 g/mol
InChI Key: GBECHPKVICUMJP-UHFFFAOYSA-N
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Description

Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate is a complex organic compound with a unique structure that includes a benzo[b]oxocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of protective groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[b]oxocin derivatives and related heterocyclic compounds. Examples might include:

Uniqueness

What sets Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate apart is its specific structure, which may confer unique chemical properties and biological activities

Properties

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

methyl 2-(9-methoxy-6-oxo-2,3,4,5-tetrahydro-1-benzoxocin-5-yl)-2-oxoacetate

InChI

InChI=1S/C15H16O6/c1-19-9-5-6-10-12(8-9)21-7-3-4-11(13(10)16)14(17)15(18)20-2/h5-6,8,11H,3-4,7H2,1-2H3

InChI Key

GBECHPKVICUMJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CCCO2)C(=O)C(=O)OC

Origin of Product

United States

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